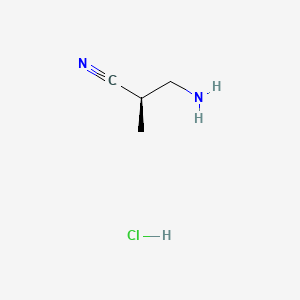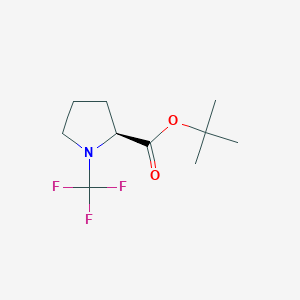
tert-Butyl (trifluoromethyl)-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C9H16F3NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry and industry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the carboxylate ester, potentially converting them to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols, amines, or other reduced products.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool in medicinal chemistry for the development of new drugs.
Medicine
In medicine, derivatives of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.
作用机制
The mechanism of action of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.
相似化合物的比较
Similar Compounds
tert-Butyl (2S)-pyrrolidine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
tert-Butyl (2S)-1-methylpyrrolidine-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and stability.
tert-Butyl (2S)-1-(difluoromethyl)pyrrolidine-2-carboxylate: Contains a difluoromethyl group, which has different electronic effects compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate imparts unique electronic properties that can influence its reactivity, stability, and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
分子式 |
C10H16F3NO2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-5-4-6-14(7)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI 键 |
PWVXIZHHUZUOSZ-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)C1CCCN1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
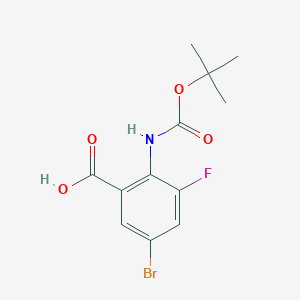
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
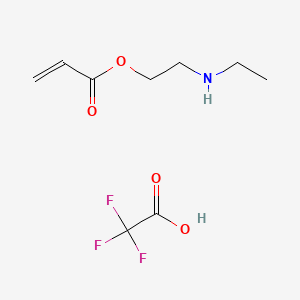

![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
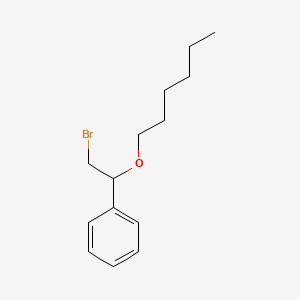
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
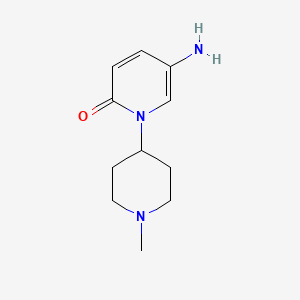
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
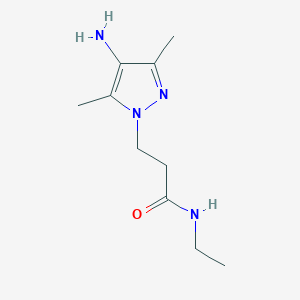
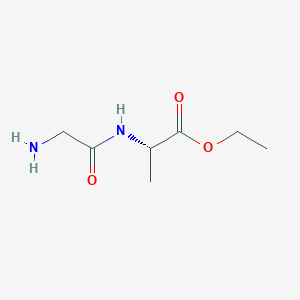
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
